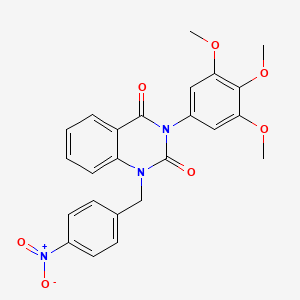

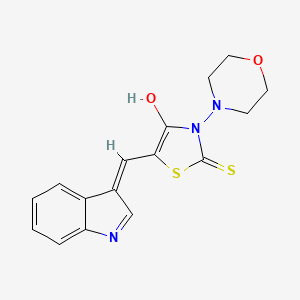

![molecular formula C18H15N3O3 B2487103 N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine CAS No. 1203291-99-9](/img/structure/B2487103.png)

N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrimidin-4-amine derivatives involves multiple steps, including nucleophilic substitution, cyclocondensation, and final modification reactions to introduce different substituents onto the pyrimidine ring. These processes are designed to achieve high yields and selectivity under mild reaction conditions. For example, a facile synthesis method has been developed for N-substituted pyrimidin-4-amines, showcasing the versatility of this scaffold in chemical synthesis (Bommeraa, Merugu, & Eppakayala, 2019).

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives often exhibits a planar configuration, which is crucial for their interaction with biological targets. X-ray crystallography and density functional theory (DFT) calculations provide insights into the conformational stability and electronic structure of these molecules. For instance, studies have shown that the molecular conformation is stabilized by intramolecular hydrogen bonding, leading to specific supramolecular arrangements (Murugavel et al., 2014).

Chemical Reactions and Properties

Pyrimidin-4-amine compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the substituents present on the pyrimidine ring. These reactions allow for the introduction of diverse functional groups, significantly altering the chemical properties and biological activity of the final compounds. Abnormal cyclization reactions have been observed in some cases, highlighting the complex reactivity of these compounds (Sasaki, Zhang, Okuda, & Hirota, 2001).

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine have been synthesized and evaluated for their antifungal properties. For instance, a study by Jafar et al. (2017) synthesized derivatives of 4-methoxy-N, N-dimethylpyrimidin and tested their biological activity against fungi like Aspergillus terreus and Aspergillus niger. The study concluded that synthesized dimethylpyrimidin-derivatives show potential as antifungal agents, with specific compounds demonstrating significant inhibitory effects against these fungi (Jafar et al., 2017).

Anticancer Applications

Research into the anticancer potential of compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine has yielded promising results. Loidreau et al. (2020) conducted a study on microwave-assisted synthesis of benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs, envisioned as bioisosteric analogues of MPC-6827, an anticancer agent. These compounds were evaluated for their antiproliferative activity on human colorectal cancer cell lines, showing similar inhibitory effects to MPC-6827, suggesting their potential as anticancer agents (Loidreau et al., 2020).

Antimicrobial Applications

Another study by Ashassi-Sorkhabi et al. (2005) investigated the efficiency of pyrimidinic Schiff bases, including compounds related to N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine, as corrosion inhibitors for mild steel in hydrochloric acid, indirectly highlighting their antimicrobial potential. The results indicated that these compounds could serve as effective corrosion inhibitors, which often correlates with antimicrobial properties, especially against biofilm-forming microorganisms (Ashassi-Sorkhabi et al., 2005).

Antituberculosis Activity

Further exploration of the biological activities of these compounds includes their potential against tuberculosis. Ghorab et al. (2017) synthesized N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, inspired by antituberculosis pro-drugs. These compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting the therapeutic potential of pyrimidine derivatives in antituberculosis drug development (Ghorab et al., 2017).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-22-14-5-2-12(3-6-14)15-9-18(20-10-19-15)21-13-4-7-16-17(8-13)24-11-23-16/h2-10H,11H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLPSOOFWLFNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

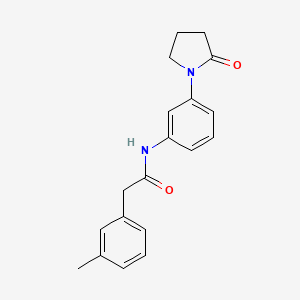

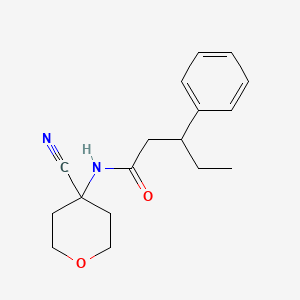

![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)

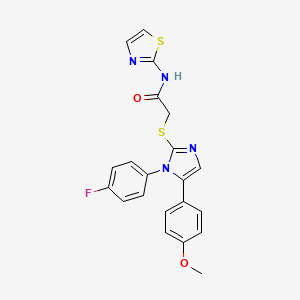

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)

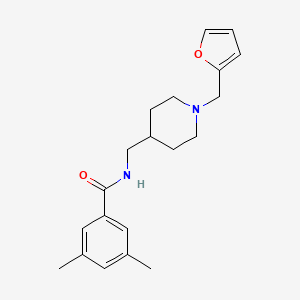

![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)

![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)

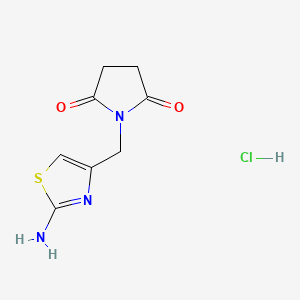

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)

![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)